N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at position 4. This benzothiazole moiety is linked to a phenyl ring at the 4-position, which is further connected via an acetamide bridge to a morpholine group.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-2-7-17-18(12-14)26-20(22-17)15-3-5-16(6-4-15)21-19(24)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMABKPFUPJYQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.
Acetamide Formation: The final step involves the reaction of the substituted benzothiazole with morpholine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
2.1.1. N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(substituted phenoxy)acetamides , and 15 highlight derivatives with phenoxy modifications:
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (CAS 358772-91-5): Introduces a methyl group at the ortho position of the phenoxy ring.
- 2-(2-bromo-4-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CID 1631150): Bromine’s electron-withdrawing effect may reduce metabolic stability but increase halogen bonding interactions with biological targets .
Key Differences :
| Compound | Substituent on Phenoxy | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | None | 368.44 g/mol | ~2.8 |
| 2-Methylphenoxy Analog | 2-CH3 | 388.48 g/mol | ~3.5 |
| 2-Bromo-4-methylphenoxy | 2-Br, 4-CH3 | 460.39 g/mol | ~4.1 |
*LogP values estimated using fragment-based methods.
Thiazole and Thioxoacetamide Analogs
N-[5-(4-R-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides ():
- Example: 6a (R = Cl) and 6b (R = Br) replace the benzothiazole core with a thiazole ring and introduce a thioxo (C=S) group.
- Biological Relevance : Thioxoacetamides exhibit enhanced hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability compared to acetamides (C=O) .
Comparison Table :
Morpholine-Containing Derivatives
2.3.1. N-(4-Morpholinosulfonylphenyl)acetamides ():
- Compounds like 5i–5o feature a morpholinosulfonyl group instead of a morpholinylacetamide.
- Key Insight : The sulfonyl group increases polarity (lower LogP) and may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s acetamide linker .
2.3.2. Tirbanibulin Analog ():
- Tirbanibulin (JAN: チルバニブリン) shares a morpholinylethoxy group linked to a pyridine-acetamide scaffold.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, a compound with significant structural complexity, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety, a morpholine ring, and an acetamide functional group. The presence of these functional groups contributes to its diverse biological activities. The molecular formula is , and it exhibits characteristics typical of small molecule drug candidates.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound known for its biological activity |
| Morpholine | A cyclic amine that enhances solubility and bioavailability |
| Acetamide | Provides a polar functional group for interaction with biological targets |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that benzothiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published in PMC, several benzothiazole derivatives were tested for their anticancer activity. The results showed that compounds similar to this compound demonstrated significant growth inhibition in multiple cancer cell lines, including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Breast cancer
The specific compound exhibited a log GI50 value of approximately -5.48 across different cell lines, indicating potent anticancer activity at low concentrations .
The mechanism through which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : It potentially activates apoptotic pathways leading to programmed cell death in cancer cells.
- Targeting Specific Proteins : Interaction with proteins involved in tumor growth and metastasis is likely, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we compare it with other benzothiazole derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-piperidin-4-yl]azetidine | 24.15 | Anticancer |
| 1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-pyrrolidin-4-yl]azetidine | 26.43 | Anticancer |
| This compound | <10 | Anticancer |
The IC50 values indicate that the compound exhibits superior potency compared to some derivatives, suggesting its potential as a lead compound for further development .
Q & A
Q. Critical conditions :
- Temperature : Controlled heating (60–80°C) during cyclization prevents decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps.
- Catalysts : Anhydrous AlCl₃ or H₂SO₄ accelerates benzothiazole formation .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Q. Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole and morpholine moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.1188) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to minimize by-products during benzothiazole-morpholine coupling?
Q. Methodological strategies :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal parameters .
- In situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹) .
- By-product analysis : LC-MS identifies side products (e.g., dimerization), guiding solvent polarity adjustments .
Advanced: How to resolve contradictions between in vitro enzyme inhibition data and cellular activity?
Q. Potential factors and solutions :
- Membrane permeability : Assess logP values (e.g., XLogP3 = 5.4 ) and use Caco-2 cell assays to correlate with cellular uptake .
- Metabolic interference : Incubate the compound with hepatic microsomes and analyze metabolites via LC-MS to identify inactivation pathways .
- Off-target effects : Perform kinome-wide profiling (e.g., using kinase inhibitor beads) to rule out nonspecific binding .
Advanced: How can computational modeling predict binding interactions with targets like 11β-HSD1?
Q. Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the morpholine oxygen and catalytic residues (e.g., Tyr₁₈³ in 11β-HSD1) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-enzyme complex under physiological conditions .
- QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with IC₅₀ values from inhibition assays .
Advanced: What structural modifications could enhance selectivity against off-target kinases?
Q. SAR-guided strategies :
- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to reduce π-π stacking with kinase ATP pockets .
- Morpholine substitutions : Replace morpholine with piperazine to alter hydrogen-bonding patterns and steric bulk .
- Linker optimization : Shorten the acetamide spacer to limit conformational flexibility and improve target specificity .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Q. Recommended assays :
- Enzyme inhibition : 11β-HSD1 inhibition measured via NADPH consumption in recombinant enzyme assays (IC₅₀ < 100 nM ).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to determine EC₅₀ values .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How to design metabolic stability studies in hepatic microsomes?
Q. Protocol :
Incubation : Compound (10 µM) + rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, 0–60 min).
Quenching : Add ice-cold acetonitrile to precipitate proteins.
Analysis : LC-MS/MS quantifies parent compound depletion. Calculate half-life (t₁/₂) using first-order kinetics .
Controls : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks.
Q. Table 1: Comparison of Analogous Benzothiazole Derivatives
| Compound | Structural Features | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-benzyl-N-methyl analog | Benzyl, methyl groups | Neurological effects | |
| Ethyl pyridazine derivative | Pyridazine core | Antiproliferative (1.2 µM) | |
| Target compound | Morpholine, 6-methyl benzothiazole | 11β-HSD1 inhibition (85 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
